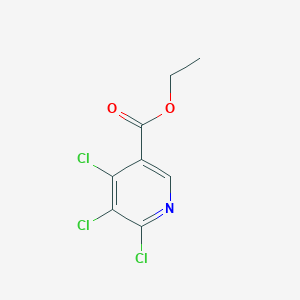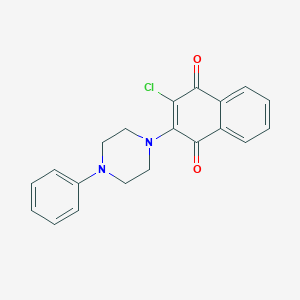
2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Applications
The novel compound 2-chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone and its derivatives have been investigated for their antimicrobial properties. A study demonstrated that certain naphthoquinone derivatives possess broad-spectrum antimicrobial activity, significantly against pathogenic microorganisms such as S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, and A. niger. The copper(II) complex derived from these compounds showed enhanced antibacterial activity, indicating potential as superior antibacterial agents compared to the reference drug ciprofloxacin (Verma & Singh, 2015). Another study on halogen-substituted 1,4-naphthoquinones reported potent antifungal activity, with specific compounds demonstrating better efficacy than the clinically used antifungal drug clotrimazole (Tran et al., 2009).
Anticancer Applications
Research on 1,4-naphthoquinone derivatives, including those resembling the structure of 2-chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone, has shown promising anticancer effects. Certain derivatives were found to exhibit potent cytotoxic activity against various cancer cell lines, such as breast (MDA-MB-231), prostate (DU145), and colorectal (HCT-116) cancer cells. These findings suggest the potential of these compounds as anticancer agents, with specific derivatives identified as highly potent against multiple cancer types (Gokmen et al., 2019). Additionally, phenylaminosulfanyl-1,4-naphthoquinone derivatives have been evaluated for their cytotoxic activity, showing remarkable efficacy and inducing apoptosis in cancer cells through the upregulation of caspase proteins (Ravichandiran et al., 2019).
Fluorescent Ligands for Receptor Studies
Compounds derived from 2-chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone have been synthesized as environment-sensitive fluorescent ligands. These derivatives, particularly those with a long-chain 1-(2-methoxyphenyl)piperazine structure, have shown high affinity for 5-HT1A receptors and possess excellent fluorescence properties, making them useful for visualizing receptor overexpression in cellular studies (Lacivita et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-18(20(25)16-9-5-4-8-15(16)19(17)24)23-12-10-22(11-13-23)14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCXACYNOIORRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone | |
CAS RN |
135127-46-7 |
Source


|
| Record name | 2-CHLORO-3-(4-PHENYL-1-PIPERAZINYL)NAPHTHOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

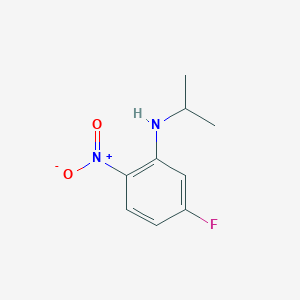
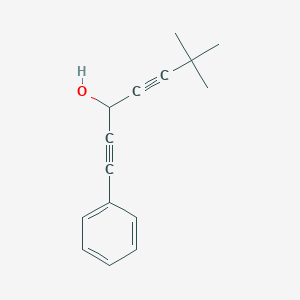

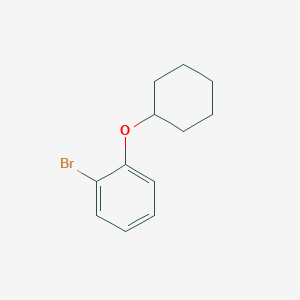
![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B168462.png)
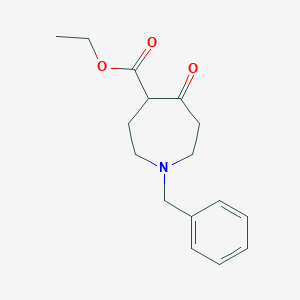

![4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B168477.png)
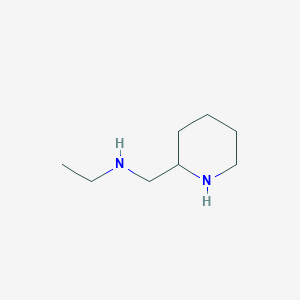

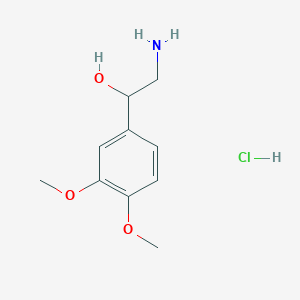
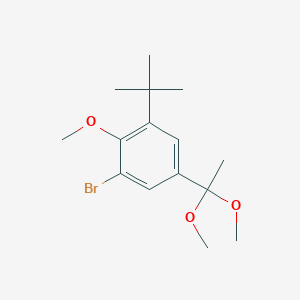
![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)
